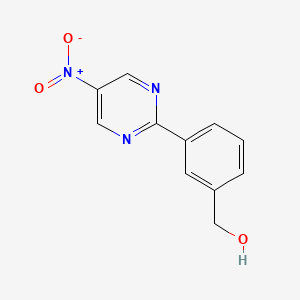

(3-(5-Nitropyrimidin-2-yl)phenyl)methanol

Beschreibung

(3-(5-Nitropyrimidin-2-yl)phenyl)methanol is a nitro-substituted pyrimidine derivative with a hydroxymethyl functional group attached to a phenyl ring. Its structure combines aromatic pyrimidine and benzene rings, linked via a single bond, with a nitro group at the 5-position of the pyrimidine moiety and a methanol group at the meta position of the phenyl ring.

Eigenschaften

Molekularformel |

C11H9N3O3 |

|---|---|

Molekulargewicht |

231.21 g/mol |

IUPAC-Name |

[3-(5-nitropyrimidin-2-yl)phenyl]methanol |

InChI |

InChI=1S/C11H9N3O3/c15-7-8-2-1-3-9(4-8)11-12-5-10(6-13-11)14(16)17/h1-6,15H,7H2 |

InChI-Schlüssel |

MFOBWNRYONENFA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)C2=NC=C(C=N2)[N+](=O)[O-])CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (3-(5-Nitropyrimidin-2-yl)phenyl)methanol umfasst typischerweise die Nitrierung von Pyrimidinderivaten, gefolgt von einer Kupplungsreaktion mit Phenylmethanol. Die Reaktionsbedingungen erfordern häufig die Verwendung von starken Säuren oder Basen, und der Prozess kann mehrere Schritte umfassen, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden umfassen. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und die Implementierung von Reinigungstechniken wie Kristallisation oder Chromatographie, um die gewünschte Produktqualität zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: (3-(5-Nitropyrimidin-2-yl)phenyl)methanol kann Oxidationsreaktionen unterliegen, bei denen die Hydroxylgruppe in eine Carbonylgruppe umgewandelt wird, wobei das entsprechende Aldehyd oder Keton gebildet wird.

Reduktion: Die Nitrogruppe in der Verbindung kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Wasserstoffgas (H2) mit einem Palladiumkatalysator (Pd/C) oder Natriumborhydrid (NaBH4) werden üblicherweise verwendet.

Substitution: Reagenzien wie Natriumhydroxid (NaOH) oder andere starke Basen können nucleophile Substitutionsreaktionen fördern.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Aldehyden oder Ketonen.

Reduktion: Bildung von Aminoderivaten.

Substitution: Bildung verschiedener substituierter Phenylmethanol-Derivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound ist nicht gut dokumentiert. Seine Wirkungen werden wahrscheinlich durch Wechselwirkungen mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren in biologischen Systemen vermittelt. Die Nitro- und Pyrimidin-Gruppen können eine Rolle bei der Bindung an diese Zielstrukturen und der Modulation ihrer Aktivität spielen.

Wirkmechanismus

The mechanism of action of (3-(5-Nitropyrimidin-2-yl)phenyl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The nitro and pyrimidine groups may play a role in binding to these targets and modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Functional Group Analysis

- Hydroxymethyl vs. Ester Groups : The hydroxymethyl group in the target compound offers hydrogen-bonding capability, contrasting with the lipophilic ethyl ester in 641569-97-3, which may improve membrane permeability but reduce solubility .

- Aromatic System Variations : Pyridinyl substituents (e.g., 152460-10-1) introduce basic nitrogen atoms, altering π-π stacking interactions compared to purely hydrocarbon systems in nitrophenyl derivatives .

Electronic and Steric Effects

- Electron-Withdrawing vs. In contrast, amino groups (e.g., 240136-69-0) increase electron density, favoring nucleophilic reactions .

Research Findings and Implications

While direct studies on this compound are scarce, insights can be extrapolated from analogs:

- Biological Activity: Pyrimidine derivatives with nitro groups often exhibit antimicrobial or anticancer properties due to nitroreductase-mediated activation. However, the hydroxymethyl group may mitigate toxicity compared to non-polar analogs .

- Material Science Applications : Nitroaromatic compounds are explored as electron-deficient components in organic semiconductors. The hydroxymethyl group could enable functionalization via esterification or etherification for tailored materials .

Biologische Aktivität

The compound (3-(5-Nitropyrimidin-2-yl)phenyl)methanol is a member of the broader class of nitropyrimidine derivatives, which have garnered attention due to their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The structural formula of this compound includes a phenyl ring substituted at the 3-position with a hydroxymethyl group and at the 5-position of the pyrimidine ring with a nitro group. This configuration is crucial as it influences the compound's interaction with biological targets.

Structural Formula

Antitumor Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antitumor activity . The presence of the nitro group is often linked to enhanced interactions with cellular targets involved in cancer cell proliferation. For instance, studies have shown that modifications to the pyrimidine structure can enhance these activities, suggesting that this compound could serve as a lead structure for developing new therapeutic agents.

Antimicrobial Properties

In addition to antitumor effects, this compound has been evaluated for its antimicrobial properties . Compounds containing nitro groups are known to exhibit varying degrees of antibacterial and antifungal activity. The mechanism often involves disruption of microbial cell wall synthesis or interference with DNA replication.

The proposed mechanism of action for this compound involves:

- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes critical for tumor growth and microbial survival.

- Interference with signaling pathways : The compound may disrupt signaling pathways that promote cell proliferation and survival.

Table 1: Biological Activity Comparison

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| This compound | Contains a nitro group on a pyrimidine ring | Antitumor and antimicrobial activity |

| (3-(5-Fluoropyrimidin-2-yl)phenyl)methanol | Fluorine substitution enhances lipophilicity | Significant antitumor activity |

| (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol | Substituted at position 4 instead of 3 | Potential antimicrobial properties |

Case Studies

- Antitumor Efficacy in Cell Lines : A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The compound demonstrated an IC50 value indicating effective inhibition of cell growth, suggesting its potential as an anticancer agent.

- Antimicrobial Testing : In vitro studies assessed the antimicrobial activity against common pathogens. The results indicated that this compound exhibited notable inhibitory effects, particularly against Gram-positive bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.